molecular formula C14H19N5O4 B562113 Famciclovir-d4 CAS No. 1020719-42-9

Famciclovir-d4

Cat. No.: B562113
CAS No.: 1020719-42-9
M. Wt: 325.361
InChI Key: GGXKWVWZWMLJEH-KHORGVISSA-N
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Description

Famciclovir-d4 is a deuterated form of famciclovir, a guanine analogue used as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes simplex virus types 1 and 2, and varicella zoster virus. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of famciclovir .

Preparation Methods

The synthesis of Famciclovir-d4 involves several steps, starting from commercially available 2-amino-6-chloropurine. The synthetic route includes esterification and peptide coupling reactions. One method involves the use of guanidine nitrate and diethyl malonate as raw materials, followed by ring-closing reactions under alkaline conditions to obtain 2-amino-4,6-pyrimidinediol. This intermediate is then chlorinated to form 2-amino-4,6-dichloropyrimidine, which reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl) to form the final product .

Chemical Reactions Analysis

Famciclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include penciclovir and its derivatives. Thermal decomposition studies have shown that this compound decomposes in a two-step process, with initial decomposition temperatures around 205°C .

Scientific Research Applications

Famciclovir-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and metabolic pathways of famciclovir, providing insights into its absorption, distribution, metabolism, and excretion. In medicinal chemistry, it helps in understanding the drug’s mechanism of action and its interaction with viral DNA polymerase. Additionally, it is used in the development of antiviral therapies and in the study of drug resistance mechanisms .

Mechanism of Action

Famciclovir-d4, like famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in herpes simplex virus-infected cells to form penciclovir triphosphate. This compound competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .

Comparison with Similar Compounds

Famciclovir-d4 is compared with other antiviral agents such as acyclovir and valacyclovir. While acyclovir and valacyclovir are also guanine analogues, famciclovir has higher oral bioavailability and a longer duration of action. Valacyclovir is a prodrug of acyclovir, similar to how famciclovir is a prodrug of penciclovir.

Similar Compounds

  • Acyclovir
  • Valacyclovir
  • Penciclovir

This compound stands out due to its deuterated nature, which enhances its stability and allows for more precise scientific studies.

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKWVWZWMLJEH-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661969
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-42-9
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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